![molecular formula C6H8S2 B14272080 2,3-Dithiabicyclo[2.2.2]oct-5-ene CAS No. 130147-99-8](/img/structure/B14272080.png)
2,3-Dithiabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dithiabicyclo[2.2.2]oct-5-ene is a cyclic disulfide compound characterized by its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry and industry. The presence of sulfur atoms within its bicyclic framework imparts distinctive chemical properties that make it a subject of scientific research.
Méthodes De Préparation
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be synthesized through the oxidation of corresponding dithiols. One common method involves the oxidation of cis-cyclopentene-3,5-dithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a suitable solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired cyclic disulfide .
Analyse Des Réactions Chimiques
2,3-Dithiabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfide bond can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles, resulting in the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-Dithiabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it useful in studying the reactivity of cyclic disulfides.
Biology: The compound’s ability to undergo redox reactions makes it a potential candidate for studying biological redox processes and developing redox-active drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target redox-sensitive pathways.
Mécanisme D'action
The mechanism by which 2,3-Dithiabicyclo[2.2.2]oct-5-ene exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a useful tool for modulating redox-sensitive biological pathways. The sulfur atoms within its structure can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be compared with other similar compounds, such as 2,3-Dioxabicyclo[2.2.2]oct-5-ene and 2,3-Diazabicyclo[2.2.2]oct-5-ene.
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound contains oxygen atoms instead of sulfur and exhibits different reactivity, particularly in oxidation reactions.
2,3-Diazabicyclo[2.2.2]oct-5-ene: This compound contains nitrogen atoms and is used in different applications, such as photophysical studies and as a building block for pharmaceuticals .
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct redox properties and reactivity compared to its oxygen and nitrogen analogs .
Propriétés
Numéro CAS |
130147-99-8 |
|---|---|
Formule moléculaire |
C6H8S2 |
Poids moléculaire |
144.3 g/mol |
Nom IUPAC |
2,3-dithiabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5(1)7-8-6/h1-2,5-6H,3-4H2 |
Clé InChI |
GYSWZSCAHTWSTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
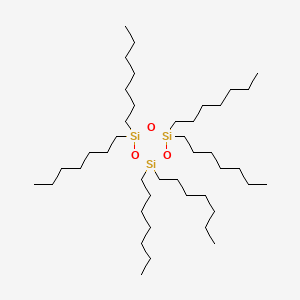
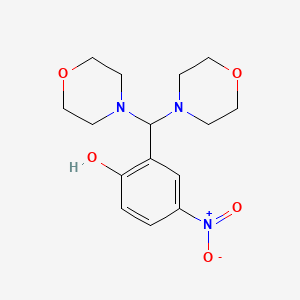
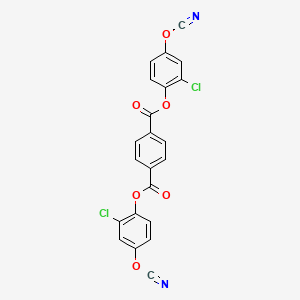
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
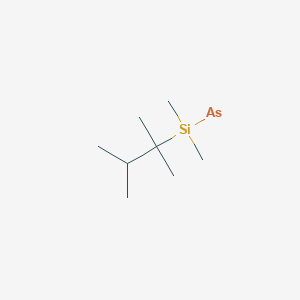


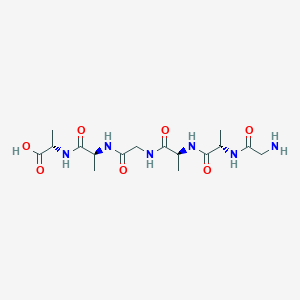
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
